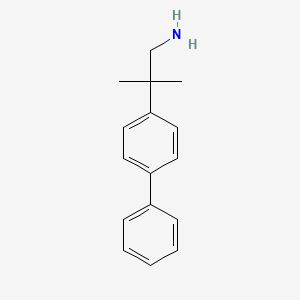
2-Methyl-2-(4-phenylphenyl)propan-1-amine
描述
2-Methyl-2-(4-phenylphenyl)propan-1-amine is a useful research compound. Its molecular formula is C16H19N and its molecular weight is 225.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing physiological processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
生物活性
2-Methyl-2-(4-phenylphenyl)propan-1-amine, also known by its IUPAC name, is a compound with significant potential in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and features a central propan-1-amine structure with a methyl group and a bulky 4-phenylphenyl substituent. This unique structure contributes to its distinct chemical properties and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Preliminary studies suggest that it may interact with neurotransmitter systems, influencing mood and cognition. Its stimulant properties may resemble those of other amphetamines, although comprehensive pharmacological profiles are still under investigation.
The specific mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that it may act on various neurotransmitter receptors, potentially affecting dopamine and serotonin pathways. Interaction studies have focused on its binding affinity to multiple receptors and enzymes, which are crucial for understanding its pharmacodynamics.
Stimulant Properties
A study highlighted the compound's stimulant-like effects, indicating potential applications in treating attention deficit hyperactivity disorder (ADHD) or depression. It was shown to increase locomotor activity in animal models, suggesting dopaminergic stimulation.
Synthesis and Applications
The compound can be synthesized through various methods, including the use of transaminases for environmentally friendly production. It has been utilized in synthesizing disubstituted 1-phenylpropan-2-amine derivatives relevant in pharmaceutical chemistry. Additionally, it has shown promise as a photoinitiator in polymer chemistry, enhancing the curing processes of inks and coatings.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methylamphetamine | Methyl group at para position on phenyl ring | |
| Methamphetamine | Methyl group on nitrogen; strong CNS stimulant | |
| Phenmetrazine | Contains a phenyl ring and a methoxy group |
The unique combination of substituents in this compound may influence its biological activity and pharmacokinetics differently compared to these similar compounds.
Future Directions
Ongoing research is expected to further elucidate the biological mechanisms of this compound and explore its therapeutic potential. Investigations into its safety profile, efficacy in clinical settings, and interactions with other pharmaceuticals will be crucial for developing new treatments based on this compound.
属性
IUPAC Name |
2-methyl-2-(4-phenylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-16(2,12-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGRFRVZJJPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















